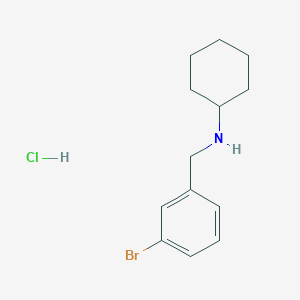![molecular formula C20H37N3OSn B2779805 4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine CAS No. 1416251-41-6](/img/structure/B2779805.png)
4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine” is a chemical compound with the molecular formula C20H37N3OSn . It is a derivative of morpholine, which is a common moiety in various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of “4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine” consists of a pyrimidine ring attached to a morpholine ring via a carbon-carbon bond . The pyrimidine ring is further substituted with a tributylstannyl group .Applications De Recherche Scientifique
Novel Inhibitors Development
4-(Pyrimidin-4-yl)morpholines are critical pharmacophores in the development of selective inhibitors for PI3K and PIKK pathways, crucial in cancer research. The unique structure of morpholine, particularly its ability to adopt a co-planar conformation with adjacent aromatic cores, is instrumental in binding to kinase hinges, thereby inhibiting PI3K-AKT-mTOR pathways. This property has led to the discovery of potent non-nitrogen containing morpholine isosteres, showcasing significant potential in creating selective dual inhibitors for mTORC1 and mTORC2, pivotal in cancer therapy (Hobbs et al., 2019).
Antimicrobial and Antifungal Activities
Pyrimidine-triazole derivatives, synthesized from morpholine molecules, have shown promising results in antimicrobial activities against selected bacterial and fungal strains. These derivatives are synthesized through a multistep process, indicating morpholine's versatility in producing compounds with significant biological activities. Such studies underscore the potential of morpholine-based compounds in developing new antimicrobial and antifungal agents (Majithiya & Bheshdadia, 2022).
Antitumor Evaluation
Research into morpholine derivatives has extended into antitumor activities, with several studies synthesizing new compounds for evaluation against various cancer cell lines. For instance, morpholinylchalcones, used as precursors for constructing 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones, have shown promising activities against human lung cancer (A-549) and human hepatocellular carcinoma (HepG-2) cell lines. Such research highlights the potential of morpholine derivatives in cancer treatment, providing a basis for further exploration in antitumor drugs (Muhammad et al., 2017).
Imaging Agents in Parkinson's Disease
Morpholine derivatives have also found applications in the development of imaging agents for diseases like Parkinson's. The synthesis of [11C]HG-10-102-01, a compound based on morpholine, has been explored as a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This highlights morpholine's utility in creating diagnostic tools for neurodegenerative diseases, offering insights into disease mechanisms and potential therapeutic targets (Wang et al., 2017).
Propriétés
IUPAC Name |
tributyl-(2-morpholin-4-ylpyrimidin-4-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N3O.3C4H9.Sn/c1-2-9-8(10-3-1)11-4-6-12-7-5-11;3*1-3-4-2;/h1-2H,4-7H2;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRLULPKRFNSFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=NC=C1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3OSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Tributylstannyl)pyrimidin-2-yl]morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


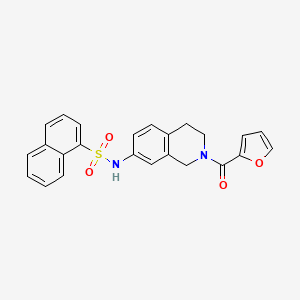
![N-(2-chloro-4-methylphenyl)-2-[8-[methyl(propyl)amino]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2779724.png)
![(E)-4-(Dimethylamino)-N-[[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methyl]but-2-enamide](/img/structure/B2779726.png)
![9-cyclohexyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2779727.png)
![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 2-(4-chlorophenoxy)acetate](/img/structure/B2779728.png)
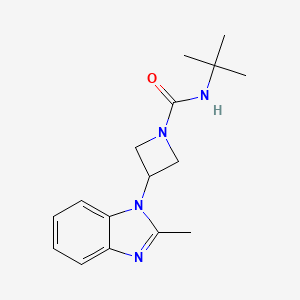
![7-(Trifluoromethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2779731.png)
![7-(4-fluorophenyl)-3-(2-oxo-2-piperidin-1-ylethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2779733.png)
![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2779734.png)
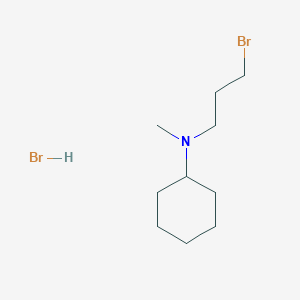
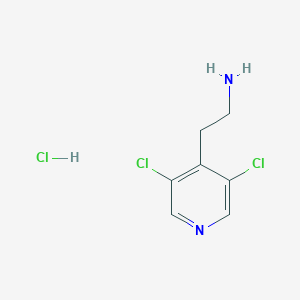
![4-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)benzonitrile](/img/structure/B2779743.png)
